Cas no 2358550-98-6 (5-Bromo-6-methoxypyridine-3-sulfonyl fluoride)

5-ブロモ-6-メトキシピリジン-3-スルホニルフルオリドは、有機合成や医薬品開発において有用な中間体です。特に、スルホニルフルオリド基(-SO₂F)の高い反応性により、選択的な官能基変換が可能です。ブロモ基とメトキシ基の電子効果により、求電子置換反応やカップリング反応に適した特性を示します。この化合物は、安定性が高く取り扱いやすいため、複雑な骨格構築や精密合成に応用されます。医薬品候補分子の修飾や材料科学分野での利用も期待されています。

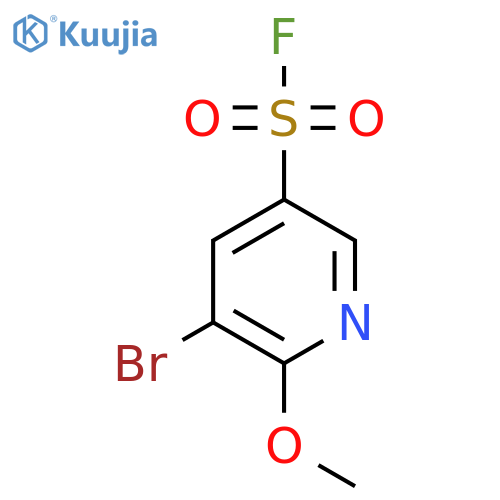

2358550-98-6 structure

商品名:5-Bromo-6-methoxypyridine-3-sulfonyl fluoride

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2358550-98-6

- EN300-27116771

- 5-bromo-6-methoxypyridine-3-sulfonyl fluoride

- 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride

-

- インチ: 1S/C6H5BrFNO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3

- InChIKey: MTCYZZDCZLYHJE-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=CC(=C1)S(=O)(=O)F)OC

計算された属性

- せいみつぶんしりょう: 268.91575g/mol

- どういたいしつりょう: 268.91575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 64.6Ų

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27116771-0.1g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 0.1g |

$917.0 | 2025-03-20 | |

| Enamine | EN300-27116771-10.0g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 10.0g |

$4483.0 | 2025-03-20 | |

| Enamine | EN300-27116771-5.0g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 5.0g |

$3023.0 | 2025-03-20 | |

| Enamine | EN300-27116771-0.25g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 0.25g |

$959.0 | 2025-03-20 | |

| Enamine | EN300-27116771-2.5g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 2.5g |

$2043.0 | 2025-03-20 | |

| Enamine | EN300-27116771-0.05g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 0.05g |

$876.0 | 2025-03-20 | |

| Enamine | EN300-27116771-0.5g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 0.5g |

$1001.0 | 2025-03-20 | |

| Enamine | EN300-27116771-1.0g |

5-bromo-6-methoxypyridine-3-sulfonyl fluoride |

2358550-98-6 | 95.0% | 1.0g |

$1043.0 | 2025-03-20 |

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2358550-98-6 (5-Bromo-6-methoxypyridine-3-sulfonyl fluoride) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量